1-(bromomethyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles as Versatile Scaffolds in Chemical Research
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry. wisdomlib.orgnih.govsciensage.inforesearchgate.net Its derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. wisdomlib.orgnih.govsciensage.infoglobalresearchonline.net The pyrazole nucleus is a key structural motif in numerous established pharmaceutical agents, demonstrating its importance as a versatile scaffold in drug discovery and development. wisdomlib.orgnih.gov The adaptability of the pyrazole ring allows for the synthesis of a vast number of derivatives, making it a subject of extensive research. wisdomlib.orgnih.govresearchgate.net The ability to functionalize the pyrazole ring at various positions enables the fine-tuning of its physicochemical and biological properties, further enhancing its utility in the creation of novel compounds. sciensage.inforesearchgate.net
Strategic Role of the Bromomethyl Substituent in Facilitating Molecular Complexity
The introduction of a bromomethyl (-CH2Br) group onto a molecule, a process known as bromomethylation, provides a highly reactive handle for further chemical transformations. sci-hub.seresearchgate.netmanac-inc.co.jp This substituent is a powerful tool in organic synthesis, primarily acting as an electrophile in nucleophilic substitution reactions. ontosight.ailookchem.com The carbon-bromine bond is relatively weak and polarized, making the bromine atom a good leaving group. researchgate.net This inherent reactivity allows for the facile introduction of a wide variety of functional groups by reaction with diverse nucleophiles. ontosight.ailookchem.com The bromomethyl group's ability to participate in cross-coupling reactions further expands its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, thereby building molecular complexity. ontosight.aiontosight.ai
Contextual Relevance of 1-(Bromomethyl)-1H-Pyrazole (and its Positional Isomers) as a Synthetic Intermediate
These bromomethylated pyrazoles are used as building blocks to construct more complex molecules, including those with potential pharmacological activity. ontosight.aigoogle.com For instance, they can be used to alkylate a variety of substrates, leading to the formation of new pyrazole derivatives with diverse functionalities. nih.gov The specific positioning of the bromomethyl group on the pyrazole ring (N1, C3, C4, or C5) is crucial as it dictates the regioselectivity of subsequent reactions and the final structure of the product.
Below is an interactive data table detailing some of the key positional isomers of bromomethyl pyrazole and their basic properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| This compound | 368869-85-6 | C4H5BrN2 | 161.00 | Bromomethyl group on the N1 position of the pyrazole ring. |
| 3-(Bromomethyl)-1H-pyrazole | 102846-12-8 | C4H5BrN2 | 161.00 | Bromomethyl group on the C3 position of the pyrazole ring. |
| 4-(Bromomethyl)-1-methyl-1H-pyrazole | 762237-02-5 | C5H7BrN2 | 175.03 | Bromomethyl group on the C4 position with a methyl group on N1. nih.gov |
| 5-Bromo-4-(bromomethyl)-1-(1-methylethyl)-1H-pyrazole | 1374257-92-7 | C7H10Br2N2 | 297.98 | Contains both a bromo and a bromomethyl substituent. epa.gov |
| tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | 530144-72-0 | C9H13BrN2O2 | 261.12 | N1 position is protected by a tert-butoxycarbonyl (Boc) group. |
Historical Trajectory and Evolution of Bromomethylation Strategies in Heterocyclic Chemistry
The history of heterocyclic chemistry dates back to the early 19th century with the discovery of simple heterocycles like furan, pyrrole, and thiophene. numberanalytics.com The development of synthetic methods to modify these core structures has been a continuous area of research. Bromination itself is a fundamental transformation in organic synthesis. sci-hub.se
Early methods for bromomethylation often involved harsh reagents and conditions. manac-inc.co.jp A significant advancement came with the use of formaldehyde (B43269) and hydrogen bromide to directly bromomethylate aromatic compounds. manac-inc.co.jp However, this method has limitations, particularly for electron-deficient or sensitive substrates. manac-inc.co.jp
Over time, more refined and selective bromomethylation strategies have been developed. These include the use of bromomethyl ethers, which were initially difficult to handle due to their instability. manac-inc.co.jp The development of more stable bromomethyl ether reagents addressed some of these challenges. manac-inc.co.jp For activated aromatic compounds like anilines, which are prone to deactivation in acidic media, methods involving in situ protection of reactive functional groups have been devised to facilitate successful bromomethylation. google.com
The evolution of bromomethylation techniques for heterocyclic compounds like pyrazole has mirrored this general trend, moving towards milder, more efficient, and regioselective methods. thieme-connect.deacs.orggoogle.com The synthesis of specific isomers of bromomethylated pyrazoles often requires carefully designed synthetic routes, sometimes involving multiple steps to achieve the desired regiochemistry. Modern synthetic chemistry continues to refine these approaches, enabling the efficient preparation of these valuable building blocks for a wide range of applications. nih.govorganic-chemistry.org
Structure
3D Structure
Properties
Molecular Formula |
C4H5BrN2 |
|---|---|
Molecular Weight |
161.00 g/mol |
IUPAC Name |
1-(bromomethyl)pyrazole |
InChI |
InChI=1S/C4H5BrN2/c5-4-7-3-1-2-6-7/h1-3H,4H2 |
InChI Key |
ZOFQCCDCAKRWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CBr |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Bromomethyl 1h Pyrazole
Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety
The C-Br bond in the bromomethyl group of 1-(bromomethyl)-1H-pyrazole is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the compound highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion and the formation of a new covalent bond with the nucleophile. These reactions are fundamental to the derivatization of the pyrazole (B372694) scaffold.
General Mechanisms of SN1 and SN2 Pathways for Bromide Displacement
The displacement of the bromide in this compound can proceed through either an S(_N)1 (Substitution Nucleophilic Unimolecular) or S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism, depending on the reaction conditions and the nature of the nucleophile.
The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This process involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, which is a primary-like halide, the S(_N)2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. The accessibility of the carbon atom in the bromomethyl group facilitates backside attack by the nucleophile.
The S(_N)1 mechanism , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate and a bromide anion. libretexts.org This is a slow, endothermic process. libretexts.org The resulting pyrazol-1-ylmethyl carbocation is then rapidly attacked by a nucleophile in the second step. masterorganicchemistry.comlibretexts.org S(_N)1 reactions are favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group, and by weaker nucleophiles. libretexts.org The stability of the carbocation is a crucial factor; while primary carbocations are generally unstable, the pyrazole ring may offer some electronic stabilization.
Alkylation Reactions Utilizing the High Leaving Group Ability of Bromine
The excellent leaving group ability of the bromide ion makes this compound a potent alkylating agent. It readily reacts with a wide range of nucleophiles to introduce the pyrazol-1-ylmethyl moiety into other molecules. This property is extensively used in the synthesis of more complex pyrazole derivatives.
The alkylation of various substrates, including other heterocyclic rings, is a common application. For instance, pyrazole derivatives can be N-alkylated using haloalkanes under phase-transfer catalysis conditions. This highlights the general utility of such bromo-functionalized compounds in building larger molecular architectures. The reactivity of the bromomethyl group allows for the creation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry.
Formation of Pyrazole Derivatives with Diverse Heteroatom Nucleophiles (e.g., N-, O-, S-Substituted Analogues)
A significant application of this compound is its reaction with various heteroatom nucleophiles to generate a diverse library of substituted pyrazoles. This versatility is crucial for developing compounds with tailored electronic and steric properties for applications in medicinal chemistry and materials science. rsc.org
N-Substituted Analogues: Reactions with nitrogen-containing nucleophiles are common. For example, primary and secondary amines can displace the bromide to form the corresponding N-(pyrazol-1-ylmethyl)amines. acs.org This reaction is a straightforward method for introducing the pyrazole unit into amine-containing molecules.
O-Substituted Analogues: Oxygen nucleophiles, such as alcohols and phenols, react with this compound, typically in the presence of a base, to form ethers. A study on a related compound, ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate, demonstrated its reaction with various oxygen-containing compounds under phase-transfer catalysis conditions to yield O-substituted pyrazoles. researchgate.netnih.gov
S-Substituted Analogues: Thiol-based nucleophiles readily react to form thioethers. The high nucleophilicity of sulfur makes these reactions efficient.
These reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a wide array of functionalized pyrazole derivatives. ontosight.ai
Reaction with Amines and their Derivatives
The reaction of this compound with amines and their derivatives is a particularly important transformation for the synthesis of biologically active molecules. The resulting N-(pyrazol-1-ylmethyl)amine derivatives are common scaffolds in medicinal chemistry.
The reaction typically proceeds via an S(_N)2 mechanism, where the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new C-N bond. Depending on the amine used (primary or secondary), a secondary or tertiary amine, respectively, is formed. The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid generated.
A study on the reactions of meta- and para-substituted benzylamines with benzyl (B1604629) bromide provides a model for understanding the kinetics of such nucleophilic substitution reactions. rsc.org The synthesis of various pyrazole derivatives often involves the reaction with amines to create building blocks for more complex structures. acs.org
Reactivity Comparisons with Related Halogenated Alkyl Groups (e.g., Chloromethyl)
The reactivity of the leaving group in nucleophilic substitution reactions is a critical factor. In the case of halogenated alkyl groups, the reactivity generally follows the trend I > Br > Cl > F. This is because the bond strength to carbon decreases down the group, and the stability of the corresponding halide anion increases.
Therefore, this compound is expected to be more reactive than its chloro-analogue, 1-(chloromethyl)-1H-pyrazole, in nucleophilic substitution reactions. The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group than chloride. This enhanced reactivity of bromomethyl-substituted pyrazoles is advantageous in synthetic applications where the bromomethyl group serves as a leaving group for further functionalization. This difference in reactivity can be exploited for selective functionalization in molecules containing both bromomethyl and chloromethyl groups.
| Feature | This compound | 1-(Chloromethyl)-1H-pyrazole |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Reactivity in S(_N) Reactions | Higher | Lower |
| C-X Bond Strength | Weaker | Stronger |
| Synthetic Utility | Preferred for higher reactivity | Used when milder reactivity is needed |
Cross-Coupling Reactions Mediated by the Bromomethyl Group
While nucleophilic substitution is the primary mode of reactivity for this compound, the bromomethyl group can also participate in certain cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
For instance, pyrazole-containing compounds have been used as ligands to stabilize metal complexes in cross-coupling reactions. rsc.org While the bromomethyl group itself is not the typical site for direct cross-coupling in the same way an aryl bromide is, it can be a precursor to organometallic reagents or be involved in coupling reactions under specific conditions. For example, the prop-2-yn-1-yl group in a related pyrazole derivative can participate in Sonogashira coupling reactions. smolecule.com The bromomethyl group could potentially be used in reactions like Suzuki-Miyaura coupling, although this is less common than for aryl or vinyl halides. ontosight.ai The primary role of the bromomethyl group in the context of cross-coupling is often as a handle to attach the pyrazole moiety to a ligand that then participates in the catalytic cycle. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada, Hiyama)
The versatile nature of the bromomethyl group in this compound and its derivatives makes it a valuable participant in palladium-catalyzed cross-coupling reactions, although direct coupling at the bromomethyl position is less common than reactions involving bromo-substituents on the pyrazole ring itself. The pyrazole moiety, often in conjunction with a palladium catalyst, serves as a robust ligand system for these transformations. rsc.org Pyrazole-containing compounds are utilized as ligands to stabilize metal complexes that act as pre-catalysts in cross-coupling reactions. rsc.orgresearchgate.net The steric and electronic properties of these complexes can be fine-tuned by altering the substituents on the pyrazole ring. rsc.orgresearchgate.net
While direct Suzuki-Miyaura, Kumada, or Hiyama couplings on the bromomethyl group of this compound are not extensively documented, the related bromo-substituted pyrazoles are common substrates. For instance, 4-bromo-1H-pyrazole derivatives readily undergo Suzuki-Miyaura coupling with organoboron compounds. The bromomethyl group can be involved in subsequent or prior transformations, and the pyrazole nitrogen can be functionalized to influence the catalytic activity. rsc.org
Research has shown that pyrazole-based ligands can be synthesized by reacting substituted pyrazoles with reagents like methyl 4-(bromomethyl)benzoate (B8499459) or benzyl bromide. rsc.orgresearchgate.net The resulting ligands are then used to form bis(pyrazolyl)palladium(II) complexes, which have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net For example, a phenyl-bearing pre-catalyst successfully converted bromobenzene (B47551) and phenylboronic acid to biphenyl. rsc.orgresearchgate.net
The table below summarizes the role of pyrazole derivatives in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Role of Pyrazole Derivative | Example | Reference |
| Suzuki-Miyaura | Ligand for Palladium Catalyst | Condensation of a substituted pyrazole with methyl 4-(bromomethyl)benzoate to form a ligand for a palladium pre-catalyst. | rsc.orgresearchgate.net |
| Suzuki-Miyaura | Substrate | Coupling of 4-bromo-1H-pyrazole derivatives with organoboron compounds. | |
| General Cross-Coupling | Ligand | Pyrazole-containing compounds stabilizing metal complexes used as pre-catalysts. | rsc.orgresearchgate.net |
Strategies for Carbon-Carbon Bond Formation
The bromomethyl group of this compound is a key functional handle for various carbon-carbon bond-forming reactions, primarily through nucleophilic substitution pathways. The enhanced reactivity of the "benzylic-like" bromine atom facilitates its displacement by a wide range of carbon nucleophiles.
Common strategies for forging new carbon-carbon bonds using this compound and its derivatives include:
Alkylation of Carbon Nucleophiles: The electrophilic carbon of the bromomethyl group readily reacts with carbanions or other carbon-centered nucleophiles. Examples of suitable nucleophiles include enolates derived from malonates and acetoacetates, as well as organometallic reagents like Grignard reagents. vulcanchem.com This allows for the introduction of a variety of carbon-based side chains onto the pyrazole scaffold.
Reaction with Cyanide: The reaction of 1-aryl-4-(bromomethyl)-1H-pyrazoles with potassium cyanide in dimethylsulfoxide provides a straightforward route to the corresponding 1-aryl-1H-pyrazole-4-acetonitriles. researchgate.net These acetonitriles can be further elaborated, for instance, by hydrolysis to carboxylic acids. researchgate.net
The following table outlines representative carbon-carbon bond-forming reactions involving bromomethylated pyrazoles.
| Reactant | Nucleophile | Product | Reference |
| 1-Aryl-4-(bromomethyl)-1H-pyrazole | Potassium Cyanide | 1-Aryl-1H-pyrazole-4-acetonitrile | researchgate.net |
| 4-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole | Malonates, Acetoacetates, Grignard Reagents | Various C-C coupled products | vulcanchem.com |
These reactions underscore the utility of this compound as a building block for constructing more complex molecules with extended carbon frameworks. The ease of these transformations makes it a valuable intermediate in synthetic organic chemistry.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The inherent reactivity of the bromomethyl group in this compound and its derivatives serves as a powerful tool for the construction of fused heterocyclic systems. This is primarily achieved through intramolecular cyclization reactions where the bromomethyl moiety acts as an electrophilic partner.
Intramolecular cyclization reactions involving the bromomethyl group typically proceed via nucleophilic attack from a suitably positioned functional group within the same molecule. This process is a common strategy for synthesizing bicyclic and polycyclic systems containing a pyrazole ring.
A notable example involves the cyclization of N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide. mdpi.com Under the influence of reagents that facilitate cyclization, the nucleophilic sulfur atom of the thiourea (B124793) moiety can attack the electrophilic carbon of an in-situ generated bromomethyl group or a related reactive intermediate, leading to the formation of a thiazoline (B8809763) ring fused to the pyrazole core. mdpi.com
Another pathway involves the intramolecular heterocyclization of pyran-2-one derivatives. The presence of a hydroxyl group on the pyran-2-one moiety allows for an intramolecular nucleophilic attack on the bromomethyl group, resulting in the formation of a furopyran system. imist.ma
The versatility of this compound extends to the synthesis of more elaborate polycyclic structures. By designing substrates with appropriate functionalities, a cascade of reactions can be initiated, leading to the formation of multiple rings.
For instance, the reaction of 3-oxo-3-arylpropanenitriles with hydrazine (B178648) derivatives can lead to the formation of pyrazole intermediates. researchgate.net These intermediates can then undergo further transformations, including intramolecular cyclizations, to generate fused systems like pyrazolo[1,2-a]pyrazoles. researchgate.net The bromomethyl group, or a precursor to it, can be strategically incorporated to facilitate these cyclization events.
The table below provides examples of cyclization reactions involving bromomethylated pyrazoles.
| Starting Material Type | Cyclization Partner | Fused System Formed | Reference |
| N-Allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide | Thiourea moiety | Thiazoline-fused pyrazole | mdpi.com |
| Pyran-2-one derivative with a hydroxyl group | Hydroxyl group | Furopyran | imist.ma |
| Pyrazole intermediates from 3-oxo-3-arylpropanenitriles | Internal nucleophiles | Pyrazolo[1,2-a]pyrazoles | researchgate.net |
Electrophilic Reactivity of the Pyrazole Ring in Bromomethylated Derivatives
The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic substitution reactions. The presence of a bromomethyl group can influence the reactivity and regioselectivity of these substitutions.
The introduction of electrophiles onto the pyrazole ring of bromomethylated derivatives is a feasible, though sometimes complex, process. The outcome of these reactions is dependent on the reaction conditions and the substitution pattern of the pyrazole ring.
Nitration: Nitration of pyrazoles is a common electrophilic substitution reaction. It is typically carried out using a mixture of nitric acid and sulfuric acid (mixed acid) or nitric acid in acetic anhydride. semanticscholar.org The position of nitration is influenced by the substituents already present on the pyrazole ring. For example, the nitration of 1-(2-bromoethyl)-1H-pyrazole with mixed acid at low temperatures can introduce a nitro group at the 3-position. Similarly, nitration of 1-allyl-1H-pyrazole can be followed by bromination to yield 1-allyl-5-bromo-4-nitro-1H-pyrazole.
Sulfonation: While less commonly reported for bromomethylated pyrazoles specifically, sulfonation of the pyrazole ring is a known transformation. The reaction conditions for sulfonation are generally harsh and may not be compatible with the bromomethyl group, potentially leading to side reactions.
The following table summarizes electrophilic substitution reactions on pyrazole cores that are relevant to bromomethylated derivatives.
| Reaction | Reagent(s) | Position of Substitution | Example Precursor/Related Compound | Reference |
| Halogenation | N-Bromosuccinimide | C-4 | 3,5-Dimethylpyrazole | |
| Nitration | Nitric Acid / Sulfuric Acid | C-3 | 1-(2-Bromoethyl)-1H-pyrazole | |
| Nitration | Nitrating Mixture | C-4 | 1-Allyl-1H-pyrazole (followed by bromination) |
Functional Group Compatibility and Transformation in Multi-functionalized Pyrazoles
The synthetic utility of this compound is significantly enhanced by its ability to undergo selective transformations in the presence of a wide array of other functional groups. The high reactivity of the bromomethyl group, primarily as an electrophile in nucleophilic substitution reactions, allows for its targeted modification while preserving other functionalities within a multi-functionalized pyrazole scaffold. ontosight.ai This compatibility is crucial for the construction of complex molecules in medicinal chemistry and materials science.
The bromomethyl group's reactivity, akin to a benzylic bromide, makes it an excellent leaving group for substitutions. This allows for the introduction of diverse structural motifs onto the pyrazole core. Research has demonstrated that this key reactivity is maintained even when the pyrazole ring is substituted with various other groups. For instance, the presence of a tert-butyl ester group, often used as a protecting group for a carboxylic acid, is compatible with reactions involving the bromomethyl moiety, as the ester is stable under neutral and basic conditions typically used for nucleophilic substitutions.
Furthermore, palladium-catalyzed C(sp³)–H olefination has been successfully performed on pyrazole scaffolds containing sensitive functional groups such as nitro and carbamate (B1207046) groups without interference. nih.gov This highlights the robustness of the pyrazole core and the selective reactivity that can be achieved at different positions. The compatibility extends to pyrazoles bearing multiple aryl substituents; for example, 5-(bromomethyl)-1,3,4-triphenyl-1H-pyrazole readily participates in nucleophilic substitution and cross-coupling reactions. ontosight.ai
The strategic transformation of the bromomethyl group in complex molecular architectures is a cornerstone of its application. It serves as a versatile handle for late-stage functionalization. A notable example is the synthesis of complex calix ontosight.aiarene-based fluorescent sensors. In these syntheses, multi-functionalized calixarenes are reacted with pyrazoles containing a bromomethyl group, such as 3-(bromomethyl)-1-(pyren-1-ylmethyl)-1H-pyrazole, under basic conditions (e.g., K₂CO₃ or Cs₂CO₃). frontiersin.org The reaction proceeds via nucleophilic substitution at the bromomethyl site, selectively forming an ether linkage without altering the complex calixarene (B151959) structure or the pyrene (B120774) moiety. frontiersin.org
Similarly, this compound derivatives are employed as key intermediates in the synthesis of agrochemicals. For instance, 4-bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole is reacted with sulfur nucleophiles attached to other heterocyclic systems, like isoxazolines, in the presence of a base such as potassium carbonate, to create more elaborate and active compounds. google.com
The selective transformation of the bromomethyl group is influenced by the reaction conditions and the nature of the nucleophile. The table below summarizes the compatibility of the bromomethyl functionality with various other groups present on the pyrazole ring and the typical transformations it undergoes.
| Functional Group on Pyrazole | Compatible Reaction Conditions for Bromomethyl Group | Transformation Type | Product Class |
| tert-Butyl ester | Basic (e.g., K₂CO₃, Cs₂CO₃), Neutral | Nucleophilic Substitution | Pyrazole-containing ethers, amines, thioethers |
| Phenyl groups | Basic, Palladium-catalyzed coupling conditions | Nucleophilic Substitution, Cross-coupling | Functionalized tri- and tetra-aryl pyrazoles |
| Chloro, Trifluoromethyl | Basic (e.g., K₂CO₃) | Nucleophilic Substitution | Agrochemical intermediates |
| Nitro, Carbamate | Pd-catalyzed olefination conditions | C-H activation/Olefination (on another part of the molecule) | Diversely alkylated pyrazoles |
| Ester, Amide | Pd-catalyzed olefination conditions | C-H activation/Olefination (on another part of the molecule) | Functionalized pyrazole esters and amides |
This selective reactivity underscores the importance of this compound as a building block. The ability to modify the bromomethyl group without affecting other electronically diverse and sensitive functional groups allows for a modular approach to synthesizing complex pyrazole derivatives. nih.govmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromomethyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of 1-(bromomethyl)-1H-pyrazole and its derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to map the connectivity of atoms and confirm the identity of synthesized compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplicity
The ¹H NMR spectrum provides distinct signals for the protons in a molecule, with their chemical environment influencing their resonance frequency. In the case of the unsubstituted 1H-pyrazole ring, the protons typically appear at δ 6.3 ppm (H4, triplet) and δ 7.6 ppm (H3/H5, doublet). rsc.org
For this compound, the introduction of the bromomethyl group at the N1 position significantly alters the spectrum. The methylene (B1212753) protons (-CH₂Br) are expected to appear as a singlet due to the absence of adjacent protons. This signal is typically found in a downfield region, influenced by the electronegativity of the adjacent nitrogen and bromine atoms. For instance, in the analogue 3,5-bis(bromomethyl)-pyrazolium bromide, the methylene protons appear as a singlet at δ 4.61 ppm. rsc.org The pyrazole (B372694) ring protons also shift; H5 and H3 protons would likely be observed as doublets, and the H4 proton as a triplet, with their exact chemical shifts influenced by the N-substituent.
In various derivatives, these characteristic signals are consistently observed. For example, in 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole, the bromomethyl protons (-CH₂Br) appear as a singlet at δ 4.49 ppm, and the pyrazole H4 proton is seen as a singlet at δ 6.83 ppm. nih.gov The presence of different substituents on the pyrazole ring or on the N-substituent will further modify these chemical shifts, providing a unique fingerprint for each derivative.
Table 1: ¹H NMR Data for Selected this compound Derivatives
| Compound | Solvent | -CH₂Br Signal (δ ppm, Multiplicity) | Pyrazole Ring Protons (δ ppm, Multiplicity) | Reference |
|---|---|---|---|---|
| 5-(Bromomethyl)-1,3-diphenyl-1H-pyrazole | CDCl₃ | 4.49 (s) | 6.83 (s, H4) | nih.gov |
| 1-(Naphthalen-2-ylmethyl)-1H-pyrazole | CDCl₃ | 5.54 (s) | 7.59 (d, H5), 7.51 (d, H3), 6.25 (t, H4) | arkat-usa.org |
| 3,5-Bis(bromomethyl)-pyrazolium bromide | DMSO-d₆ | 4.61 (s) | 6.39 (s, H4) | rsc.org |
| 5-(Bromomethyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)isoxazole | CDCl₃ | 4.75 (s) | 8.40 (s, H5) | beilstein-archives.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For the parent 1H-pyrazole, the C3/C5 carbons resonate at approximately δ 134.7 ppm, while the C4 carbon appears at δ 105.9 ppm.
In this compound derivatives, the bromomethyl carbon (-CH₂Br) signal is a key diagnostic peak. Its chemical shift is influenced by the attached bromine and nitrogen atoms. For example, in various substituted pyrazole derivatives, the N-CH₂ carbon signal appears in a characteristic range. nih.gov The carbons of the pyrazole ring (C3, C4, and C5) also show distinct resonances that are sensitive to the substitution pattern on the ring. The presence of electron-withdrawing or -donating groups can cause significant upfield or downfield shifts of these signals. For instance, in 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole, the pyrazole carbons are observed at δ 152.0 (C3), 105.9 (C4), and 140.3 (C5), with the bromomethyl carbon appearing at δ 21.3. nih.gov
Table 2: ¹³C NMR Chemical Shift Data for Selected Pyrazole Derivatives
| Compound | Solvent | -CH₂Br Carbon (δ ppm) | Pyrazole Ring Carbons (δ ppm) | Reference |
|---|---|---|---|---|
| 5-(Bromomethyl)-1,3-diphenyl-1H-pyrazole | CDCl₃ | 21.3 | 152.0 (C3), 105.9 (C4), 140.3 (C5) | nih.gov |
| 1-(Naphthalen-2-ylmethyl)-1H-pyrazole | CDCl₃ | 54.4 | 139.1 (C3), 105.5 (C4), 128.9 (C5) | arkat-usa.org |
| (E)-1-Benzyl-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile | CDCl₃ | 52.3 (N-CH₂) | 154.8 (C3), 116.0 (C4), 142.5 (C5) | ceitec.cz |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation
While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment. nist.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. nist.gov In pyrazole derivatives, COSY spectra would show correlations between adjacent protons on the pyrazole ring (e.g., H4 with H3 and H5), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nist.gov This is crucial for assigning carbon signals by linking them to their known proton resonances. For example, the singlet for the -CH₂Br protons would correlate with the -CH₂Br carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). nist.gov HMBC is particularly powerful for connecting different fragments of a molecule and for establishing the position of substituents. For instance, the methylene protons (-CH₂Br) would show a correlation to the C5 carbon of the pyrazole ring, confirming the N1-substitution pattern. The regiochemistry of substituted pyrazoles can be unequivocally verified through HMBC correlations.
These advanced techniques have been instrumental in confirming the structures of various complex pyrazole derivatives, including ligands and biologically active molecules. rsc.org
Regiochemical and Stereochemical Assignment via NMR Data
The synthesis of substituted pyrazoles can often lead to the formation of different regioisomers. NMR spectroscopy is a primary tool for distinguishing between these isomers. For N-alkylation of an unsymmetrically substituted pyrazole, for example, the product can be either an N1- or N2-substituted isomer.
The precise regiochemistry can be determined by analyzing ¹H NMR chemical shifts and through 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC. A NOESY experiment can show through-space correlations between protons, such as the proximity of the N-substituent's protons to either the C3 or C5 proton of the pyrazole ring, thus identifying the site of substitution. nih.gov Similarly, HMBC correlations between the protons of the substituent and the carbons of the pyrazole ring provide definitive proof of the regiochemical outcome. nih.gov For instance, the regiochemistry of C3-hydroxyarylated pyrazoles was verified using 2D NMR and single-crystal X-ray diffraction analysis. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Characteristic Vibrational Frequencies for C-Br, C=N, and C=C Bonds within the Pyrazole Ring
The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key structural features.
C-Br Stretch : The carbon-bromine stretching vibration typically appears as a strong absorption in the fingerprint region of the IR spectrum, generally between 550 and 650 cm⁻¹. nih.gov In bromomethane, this stretch is observed in the 750-550 cm⁻¹ range.
C=N and C=C Stretches : The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring are found in the region of 1650-1400 cm⁻¹. In pyrazole derivatives, these bands are often observed around 1635 cm⁻¹ (C=N) and 1600-1500 cm⁻¹ (C=C). For example, in 5-(bromomethyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)isoxazole, characteristic peaks are seen at 1599 and 1571 cm⁻¹. beilstein-archives.org
Table 3: Characteristic IR Absorption Frequencies for Pyrazole Derivatives
| Compound | C-Br Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Reference |
|---|---|---|---|---|
| 1-(2-Methylnaphthalen-1-yl)-1H-pyrazole | - | 1633 | 1599–1507 | |
| 5-(Bromomethyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)isoxazole | Not specified | 1599 | 1571, 1464 | beilstein-archives.org |
| General Range for Bromoalkanes | 550-650 | - | - | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. This section details the application of high-resolution mass spectrometry for accurate mass determination and the analysis of fragmentation patterns for structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a molecule. For this compound and its derivatives, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For instance, the molecular formula of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole is C₆H₉BrN₂, corresponding to a molecular weight of approximately 189.06 g/mol . HRMS can verify this molecular weight with high precision, confirming the presence of bromine through its characteristic isotopic pattern. Similarly, for more complex derivatives like tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate, HRMS confirms the molecular ion consistent with its formula, C₉H₁₃BrN₂O₂.
The utility of HRMS extends to various derivatives, including those synthesized for specific applications. For example, in the synthesis of novel pyrazole-tethered isoxazoles, HRMS was used to confirm the structures of the synthesized compounds. arkat-usa.orgresearchgate.net This technique is also vital in the characterization of intermediates and final products in multi-step syntheses involving pyrazole moieties. frontiersin.orgresearchgate.net The accurate mass data obtained from HRMS is a critical component of the comprehensive characterization of these novel compounds, often performed alongside NMR and other spectroscopic methods. nih.gov
Below is a table summarizing HRMS data for several this compound derivatives found in the literature.
| Compound Name | Molecular Formula | Calculated m/z | Found m/z | Ion Type |
| 5-(Bromomethyl)-3-[3-(p-tolyl)-1-phenyl-1H-pyrazol-4-yl]isoxazole | C₂₀H₁₆BrN₄O | 425.0267 | 425.0267 / 427.0244 | [M+H]⁺ |
| N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₉H₁₃F₂N₅OS | 385.0929 | 385.0930 | [M+H]⁺ |
| 1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole | C₈H₁₁BrN₂ | 263.08 | 263.08 | [M+Na]⁺ |
| 4-(2-Bromoethyl)-1-methyl-1H-pyrazole | C₆H₉BrN₂ | 189.05 | - | - |
| tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | C₉H₁₃BrN₂O₂ | ~270.5 | ~270.5 | [M+H]⁺ |
The fragmentation patterns observed in mass spectrometry provide invaluable information for the structural confirmation of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to generate and analyze these fragments. ljmu.ac.ukresearchgate.netnih.gov
The fragmentation of these molecules is often predictable and follows established chemical principles. rsc.orguvic.ca For example, in the ESI-MS/MS analysis of ketamine analogues, which share structural similarities with some pyrazole derivatives, characteristic fragmentation pathways include the loss of specific functional groups. nih.gov Similarly, for brominated pyrazoles, the loss of the bromine atom and cleavage of the bromomethyl group are common fragmentation events.
A study on tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate using mass spectrometry revealed characteristic fragmentation patterns, including the loss of the tert-butyl group (mass 57) and the bromine atom (mass 79). These specific losses generate fragment ions that help to confirm the compound's structure.
LC-MS/MS is a particularly powerful tool for analyzing complex mixtures and identifying specific compounds, such as potential genotoxic impurities in pharmaceutical ingredients. nih.gov The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of components before their fragmentation and analysis, providing a high degree of specificity and sensitivity. mdpi.com
The fragmentation patterns of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For instance, the fragmentation of 1-aryl-1H-pyrazole-imidazoline derivatives showed patterns that helped in elucidating the structure-activity relationships of these compounds against Trypanosoma cruzi. nih.gov
The following table presents typical fragmentation patterns observed for some pyrazole derivatives.
| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | 261 | 204, 182 | Loss of tert-butyl group (-57), Loss of bromine atom (-79) |
| 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one | 218 | 105.06996 | Cleavage of cyclohexanone (B45756) ring and loss of CO |
| [D-Leu¹]microcystin-LR | [M+H]⁺ | 135 | Loss of a characteristic unit from the Adda residue |
X-ray Diffraction Studies
X-ray diffraction is an essential technique for the definitive determination of the three-dimensional structure of crystalline solids, providing precise information about bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule in the solid state. unimi.it This technique allows for the precise measurement of atomic positions, leading to the unambiguous determination of molecular connectivity and conformation. unimi.itresearchgate.net For pyrazole derivatives, single crystal X-ray diffraction has been used to confirm the structures of newly synthesized compounds and to study their molecular geometry. researchgate.net
The crystal structures of various pyrazole derivatives have been determined, revealing key structural features. For example, the analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided detailed information on its molecular geometry. researchgate.net In another study, the crystal structures of three armed pyrazole derivatives were determined, showing how the aminomethyl chain forms a distorted second plane relative to the aromatic ring. researchgate.net
The table below summarizes crystallographic data for some pyrazole derivatives.
| Compound | Crystal System | Space Group | Key Geometric Parameters |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | - | - | Planar pyrazole ring |
| N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine (L1) | Monoclinic | C2/c | Angle between planes = 76.07° |
| 2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acid (L2) | Monoclinic | P21/n | Angle between planes = 62.12° |
| Ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate (L3) | Triclinic | P-1 | Angle between planes = 60.84° |
The arrangement of molecules in a crystal is governed by intermolecular interactions, which can include hydrogen bonds and halogen bonds. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov
In the context of this compound and its derivatives, the bromine atom can participate in halogen bonding. Studies on related halogenated pyrazoles have shown the importance of these interactions in determining the crystal packing. For example, in the crystal structure of an adduct of a pyrazole derivative with a diiodobenzene, a pyrazole N⋯I halogen bond was observed with a distance of 2.909(4) Å. nih.gov
The presence of a bromomethyl group introduces the possibility of C-Br···N or C-Br···O halogen bonds, which can influence the solid-state properties of the compound. For instance, in 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole, weak C-H···π interactions and halogen bonding (C-Br···N) at distances of ~3.3 Å are observed. The fluorophenyl group in 4-(bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole can participate in C-H···F interactions, which, along with C-H···π interactions, stabilize the crystal lattice.
These intermolecular interactions are crucial for understanding the physical properties of the compounds and can play a role in their biological activity by influencing how they interact with biological targets.
Computational Chemistry and Theoretical Investigations of 1 Bromomethyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-(bromomethyl)-1H-pyrazole can elucidate its fundamental chemical properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed quantum mechanical description of the molecule.
Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO), Electrostatic Potential (MEP)
A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.netresearchgate.netnih.gov
For this compound, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring, which is rich in π-electrons. The LUMO, conversely, would likely be distributed over the bromomethyl group, particularly the C-Br antibonding orbital. This distribution highlights the electrophilic nature of the bromomethyl moiety.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, negative potential (typically colored red or yellow) would be concentrated around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, indicating nucleophilic sites. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and, significantly, near the bromine atom and the methylene (B1212753) protons of the bromomethyl group, highlighting these as electrophilic centers susceptible to nucleophilic attack. nih.govresearchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -7.2 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Molecular polarity |
Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar pyrazole derivatives.
Prediction of Reactivity and Reaction Sites
DFT calculations can be used to compute various chemical reactivity descriptors that quantify and predict the reactive behavior of this compound. These descriptors are derived from the energies of the frontier molecular orbitals. Key reactivity indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Electronegativity (χ): Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A lower value indicates higher reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Analysis of these indices for this compound would likely confirm its character as a good electrophile, primarily due to the electron-withdrawing nature of the bromomethyl group. nih.gov Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui function analysis would pinpoint the methylene carbon of the bromomethyl group as a primary site for nucleophilic attack.
Elucidation of Reaction Mechanisms and Transition States
DFT is an invaluable tool for exploring the potential energy surfaces of chemical reactions involving this compound. By mapping the energy changes as reactants transform into products, it is possible to identify transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For instance, in a nucleophilic substitution reaction where a nucleophile attacks the bromomethyl group, DFT calculations can model the entire process. This would involve locating the geometry of the transition state, where the nucleophile is partially bonded to the methylene carbon and the bromine atom is partially detached. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Such studies can also help to distinguish between different possible reaction pathways, such as SN1 and SN2 mechanisms.
Regioselectivity and Stereoselectivity Predictions in Bromomethylation and Subsequent Reactions
DFT calculations can provide significant insights into the regioselectivity of reactions. For example, in the synthesis of substituted pyrazoles, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648) can lead to the formation of two different regioisomers. nih.govnih.gov Computational studies can predict the more favorable regioisomer by comparing the activation energies of the transition states leading to each product. mdpi.com
In subsequent reactions of this compound, such as its reaction with a non-symmetric nucleophile, DFT can be used to predict which atom of the nucleophile will preferentially attack the electrophilic carbon. Similarly, if the reaction can lead to chiral products, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereoselectivity.
Conformational Analysis and Tautomerism Studies
While this compound is a relatively rigid molecule, DFT can be used to perform a conformational analysis to identify the most stable arrangement of the bromomethyl group relative to the pyrazole ring. This involves rotating the C-C bond connecting the methylene group to the ring and calculating the energy at each rotational angle.
Tautomerism is a common phenomenon in pyrazole chemistry. mdpi.comnih.gov Although this compound itself is N-substituted and thus less prone to the common annular tautomerism, DFT calculations can be employed to investigate the possibility of other tautomeric forms under specific conditions or for related pyrazole structures. By comparing the relative energies of different tautomers, the most stable form can be identified. nih.gov
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms evolve.
For this compound, MD simulations can be used to explore its conformational space and dynamic properties in different environments, such as in various solvents or in the presence of other molecules. mdpi.com These simulations can provide insights into:
Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation and reactivity.
Intermolecular Interactions: The nature and strength of interactions between this compound and other molecules, which is crucial for understanding its behavior in condensed phases.
Flexibility and Dynamics: The flexibility of the molecule and the timescales of different motions, such as the rotation of the bromomethyl group.
MD simulations are particularly useful for studying larger systems, such as the interaction of this compound with a biological macromolecule, which is beyond the scope of routine DFT calculations. researchgate.netnih.gov
Exploration of Conformational Landscape and Dynamic Behavior
The dynamic behavior and conformational landscape of this compound are primarily governed by the rotation around the C-C single bond connecting the pyrazole ring to the bromomethyl group. Computational chemistry provides powerful tools to explore these dynamics, with Density Functional Theory (DFT) being a commonly employed method for such investigations. nih.gov Theoretical studies allow for the mapping of the potential energy surface as a function of the dihedral angle, revealing the most stable conformations and the energy barriers that separate them.
For this compound, the key dihedral angle is defined by the N1-C5-Cα-Br atoms. A relaxed potential energy scan, performed by systematically rotating this dihedral angle and optimizing the geometry at each step, can elucidate the rotational profile. Such calculations, often carried out using levels of theory like B3LYP with a basis set such as 6-311+G(d,p), can predict the energies of various conformers. nih.gov
Table 1: Hypothetical DFT Calculation Results for Rotational Barriers in this compound This table is illustrative, based on typical results for similar molecules, as specific computational data for this compound is not available in the cited literature.
| Parameter | Value | Method |
| Most Stable Conformer (Dihedral Angle) | ~60° (gauche) | B3LYP/6-311+G(d,p) |
| Transition State Conformer (Dihedral Angle) | 0° (eclipsed) | B3LYP/6-311+G(d,p) |
| Calculated Rotational Energy Barrier | 5 - 12 kcal/mol | B3LYP/6-311+G(d,p) |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistical correlation between the chemical structure of a series of compounds and their reactivity. niscpr.res.in For a class of compounds like substituted 1-(bromomethyl)-1H-pyrazoles, a QSRR model could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction.
Developing a QSRR model involves several steps. First, a dataset of molecules with known reactivities (e.g., reaction rate constants) is assembled. Next, a variety of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical. researchgate.net Examples include molecular weight (MW), molar refractivity (MR), logP (a measure of hydrophobicity), and electronic descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inresearchgate.net
Finally, statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of these descriptors to the observed reactivity. niscpr.res.in The resulting QSRR equation can then be used to predict the reactivity of new, untested pyrazole derivatives. Such models are valuable in medicinal and materials chemistry for screening virtual libraries of compounds and prioritizing synthetic efforts toward molecules with desired reactivity profiles.
Table 2: Representative Molecular Descriptors for a Hypothetical QSRR Study of Pyrazole Derivatives This table lists common descriptors used in QSRR modeling; the values are not specific to this compound.
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Steric | Molar Refractivity (MR) | A measure of the total volume of a molecule and its polarizability. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
Theoretical Insights into the Reactivity Profile of the Bromomethyl Group within Heterocyclic Systems
The reactivity of the bromomethyl group in this compound is a key feature of its chemical behavior, making it a valuable synthetic intermediate. evitachem.com Theoretical studies, particularly those using DFT, can provide profound insights into the electronic structure and reaction mechanisms that govern its reactivity. The bromomethyl group primarily functions as an electrophilic center, making it susceptible to nucleophilic substitution reactions. evitachem.com
Computational analysis of the molecule's electronic properties, such as the distribution of electrostatic potential (ESP) and the energies and shapes of frontier molecular orbitals (HOMO and LUMO), can pinpoint reactive sites. In this compound, the LUMO is expected to have a significant coefficient on the methylene carbon of the bromomethyl group, indicating its susceptibility to nucleophilic attack. The bromine atom acts as a good leaving group, facilitating substitution reactions.
Theoretical studies on the reactivity of similar heterocyclic systems suggest that these substitution reactions can proceed through either an SN1 or SN2 mechanism. scholaris.ca DFT calculations can be used to model the reaction pathways for both mechanisms, including the structures and energies of reactants, transition states, and products. The calculated activation energies for each pathway can predict which mechanism is more favorable under specific reaction conditions. scholaris.ca Furthermore, the pyrazole ring itself influences the reactivity. The electron-withdrawing or -donating nature of the pyrazole ring, which can be modulated by other substituents, affects the stability of potential carbocation intermediates (in an SN1 pathway) or the electrophilicity of the carbon atom (in an SN2 pathway). nih.gov These theoretical investigations are crucial for understanding and predicting the chemical behavior of this compound and for designing rational synthetic routes to more complex molecules.
Applications in Advanced Organic Synthesis As a Molecular Building Block
Precursor for N-Functionalized Pyrazole (B372694) Derivatives
The electrophilic nature of the carbon atom in the bromomethyl group makes 1-(bromomethyl)-1H-pyrazole an excellent substrate for nucleophilic substitution reactions. This reactivity is widely exploited for the introduction of a vast array of functional groups at the N1-position of the pyrazole ring, leading to the synthesis of a diverse library of N-functionalized pyrazole derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the varied biological activities and material properties associated with the pyrazole scaffold.
The general reaction involves the displacement of the bromide ion by a nucleophile, as depicted in the following scheme:
General Scheme for N-Functionalization:
This straightforward synthetic route provides access to a multitude of pyrazole derivatives with tailored electronic and steric properties, depending on the nature of the nucleophile employed.
The synthesis of pyrazoles bearing complex N-substituents is crucial for modulating their physicochemical properties and biological activities. This compound serves as a key starting material in this endeavor, enabling the introduction of sterically demanding, chiral, and polyfunctional moieties.
Reaction with Bulky Amines: The reaction of this compound with bulky primary or secondary amines allows for the synthesis of N-substituted pyrazoles with significant steric hindrance around the pyrazole nitrogen. These bulky substituents can influence the conformational preferences of the molecule and its binding affinity to biological targets. For instance, reaction with adamantylamine would yield 1-((adamantan-1-ylamino)methyl)-1H-pyrazole, a derivative with a rigid and bulky substituent.
Synthesis of Chiral N-Substituted Pyrazoles: The introduction of chirality at the N-substituent can be achieved by reacting this compound with chiral amines, alcohols, or thiols. This approach is instrumental in the development of enantiomerically pure pyrazole derivatives for applications in asymmetric catalysis and as chiral probes in medicinal chemistry. For example, the reaction with (R)-(-)-2-amino-1-propanol would lead to the formation of a chiral N-substituted pyrazole with potential applications as a chiral ligand.
Multicomponent Reactions: While direct multicomponent reactions involving this compound are not extensively documented, its derivatives can participate in such reactions to construct complex molecular architectures. For instance, an N-alkenyl pyrazole, synthesized from this compound, could be a dienophile in a Diels-Alder reaction, a type of multicomponent reaction, to generate intricate polycyclic systems.
Synthesis of Pyrazole-Containing Macrocycles: The bifunctional nature of certain nucleophiles allows for the use of this compound in the synthesis of macrocyclic structures. By reacting two equivalents of this compound with a diamine, dithiol, or diol, macrocycles incorporating two pyrazole units can be constructed. These macrocycles are of interest for their unique host-guest chemistry and potential applications as ionophores or sensors. A recent study detailed the synthesis of pyrazole-based macrocycles as highly selective inhibitors for certain kinases, highlighting the utility of pyrazole scaffolds in macrocyclic drug design chemrxiv.org.
| Reactant | Product | Complexity Feature | Potential Application |
| Adamantylamine | 1-((Adamantan-1-ylamino)methyl)-1H-pyrazole | Steric Bulk | Medicinal Chemistry |
| (R)-(-)-2-Amino-1-propanol | (R)-1-((1-Hydroxypropan-2-ylamino)methyl)-1H-pyrazole | Chirality | Asymmetric Catalysis |
| 1,6-Hexanediamine | 1,6-Bis((1H-pyrazol-1-yl)methylamino)hexane -> Macrocycle | Macrocyclization | Host-Guest Chemistry |
Scaffold for the Construction of Fused and Spiro Heterocyclic Systems
The reactivity of the bromomethyl group, coupled with the inherent chemical properties of the pyrazole ring, makes this compound a valuable scaffold for the construction of more elaborate heterocyclic systems, including fused and spirocyclic structures.
Fused Heterocyclic Systems: Fused pyrazole derivatives, such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, are an important class of compounds with diverse biological activities. While the direct use of this compound in the cyclization step to form these fused systems is not the most common route, it can be used to introduce a reactive handle for subsequent cyclization reactions. For example, the pyrazole nitrogen can be alkylated with this compound, and a subsequent intramolecular reaction involving a substituent on the pyrazole ring can lead to the formation of a fused ring system. More commonly, aminopyrazoles are used as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines through condensation reactions with β-dicarbonyl compounds or their equivalents chemrxiv.orgnih.govresearchgate.netnih.govresearchgate.netjocpr.comacs.org.
Spiro Heterocyclic Systems: Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing interest in drug discovery due to their three-dimensional nature. This compound can be utilized in the synthesis of spiro-heterocycles through intramolecular cyclization reactions. For instance, a nucleophilic center elsewhere in a molecule containing a 1-(pyrazol-1-ylmethyl) group can attack an electrophilic center within the same molecule to form a spirocyclic system where the pyrazole-containing ring is spiro-fused to another ring. The synthesis of spiro pyrazol-3-one derivatives, for example, often involves intramolecular cyclocondensation reactions of suitably functionalized pyrazole precursors organic-chemistry.orgnih.gov.
Intermediate in the Synthesis of Ligands for Organometallic Complexes
Pyrazole-based ligands have played a pivotal role in the development of coordination chemistry and organometallic catalysis. The ability of the pyrazole ring to coordinate to metal centers through its sp2-hybridized nitrogen atom makes it an excellent ligand component. This compound serves as a crucial intermediate for the synthesis of a wide variety of pyrazole-containing ligands with tailored steric and electronic properties.
The general strategy involves the reaction of this compound with a variety of nucleophiles to introduce coordinating groups. These groups can then bind to a metal center, often in a chelating fashion, to form stable organometallic complexes.
The design of novel ligands is central to advancing the field of organometallic catalysis. By strategically modifying the substituents on the pyrazole ring and the nature of the coordinating arms, ligands with specific properties can be synthesized.
Multidentate Ligands: this compound is a key building block for the synthesis of multidentate ligands. For example, reaction with amines bearing additional donor atoms, such as 2-aminopyridine (B139424) or ethylenediamine, can lead to the formation of bidentate or tetradentate ligands, respectively. These ligands can then be used to form stable complexes with a variety of transition metals. The resulting complexes have shown applications in catalysis, materials science, and as models for bioinorganic systems nih.govresearchgate.netnih.govarabjchem.org.
Ligands for Catalysis: Pyrazole-containing ligands have been successfully employed in a range of catalytic transformations, including cross-coupling reactions, oxidation, and polymerization. The electronic properties of the pyrazole ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups, which in turn influences the catalytic activity of the corresponding metal complex. For instance, introducing a trifluoromethyl group can modulate the electronic and steric properties of the resulting metal complexes, impacting their acidity, stability, and reactivity chemrxiv.org.
Table of Synthesized Ligands and Their Applications:
| Ligand Structure | Metal Complex | Application |
| N,N-Bis((1H-pyrazol-1-yl)methyl)ethan-1,2-diamine | Copper(II) | Catecholase activity studies arabjchem.org |
| 2-(1H-Pyrazol-1-ylmethyl)pyridine | Ruthenium(II) | Homogeneous catalysis |
| Tris(1H-pyrazol-1-yl)methane | Rhodium(I) | Hydroformylation |
Utilization in Polymer Synthesis and Material Science Applications
The incorporation of pyrazole moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as thermal stability, coordinating ability, and biological activity. This compound provides a convenient route for the introduction of pyrazole units into polymers.
Polymer Functionalization: Pre-formed polymers containing nucleophilic groups, such as hydroxyl or amine functionalities, can be chemically modified by reaction with this compound. This post-polymerization modification allows for the introduction of pyrazole units onto the polymer chain, which can then be used for metal ion chelation, catalysis, or as sites for further chemical transformations.
Monomer Synthesis: this compound can be used to synthesize novel monomers for polymerization. For example, reaction with a vinyl-containing nucleophile, such as allylamine, would yield a pyrazole-functionalized monomer that can be subsequently polymerized to produce a polymer with pendant pyrazole groups. These polymers have potential applications in areas such as drug delivery, specialty coatings, and as supports for catalysts.
Design and Synthesis of Chemical Probes and Labeling Reagents
Chemical probes and labeling reagents are essential tools in chemical biology for studying the function and localization of biomolecules. The pyrazole scaffold is an attractive component for such molecules due to its prevalence in bioactive compounds and its ability to participate in various non-covalent interactions. This compound serves as a versatile starting material for the synthesis of pyrazole-based probes and labeling reagents.
Fluorescent Probes: By attaching a fluorophore to the pyrazole ring via the methyl linker, fluorescent probes can be designed to target specific enzymes or receptors. The pyrazole moiety can act as a recognition element, while the fluorophore provides the means for detection.
Biotinylation Reagents: The reaction of this compound with a biotin (B1667282) derivative containing a nucleophilic handle allows for the synthesis of pyrazole-based biotinylation reagents. These reagents can be used to label proteins and other biomolecules with biotin, which can then be detected using streptavidin-based assays.
Affinity-Based Probes: By incorporating a reactive group, such as an electrophile or a photoactivatable group, into a pyrazole derivative synthesized from this compound, affinity-based probes can be created. These probes can be used to covalently label their biological targets, allowing for their identification and characterization.
Q & A
What are the optimal synthetic routes for 1-(bromomethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves alkylation of pyrazole derivatives with bromomethylating agents. Key steps include:
- N-Alkylation : Reacting pyrazole with 1,2-dibromoethane or bromomethyl halides in polar aprotic solvents (e.g., DMF, THF) under inert atmospheres .
- Catalysts : Use of bases like K₂CO₃ or NaH to deprotonate pyrazole, enhancing nucleophilicity .
- Temperature : Controlled heating (60–80°C) improves reaction kinetics but requires monitoring to avoid side reactions (e.g., over-alkylation) .
Table 1 : Comparison of Reaction Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 72 | 95 |
| THF | NaH | 60 | 65 | 90 |
| Ethanol | NaOH | 70 | 58 | 85 |
Data Contradictions : Higher yields in DMF vs. THF may stem from better solubility of intermediates .
How can structural ambiguities in this compound derivatives be resolved?
Advanced spectroscopic and crystallographic methods are critical:
- NMR : ¹H and ¹³C NMR identify regioselectivity (e.g., distinguishing N- vs. C-substitution). For example, the bromomethyl group shows characteristic δ ~4.5 ppm (¹H) and δ ~30 ppm (¹³C) .
- X-ray Diffraction : Resolves tautomerism and confirms substitution patterns. In ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, bond angles (N1–C2–C3 = 108.5°) confirm pyrazole ring geometry .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 175.0 m/z for C₅H₆BrN₂) .
What reaction mechanisms govern the bromomethyl group's reactivity in cross-coupling or substitution reactions?
The bromomethyl group participates in:
- Nucleophilic Substitution (SN2) : Reacts with amines or thiols to form C–N or C–S bonds. Solvent polarity (e.g., DMSO > DMF) accelerates these reactions .
- Suzuki-Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Steric hindrance from the pyrazole ring may reduce coupling efficiency .
- Elimination Reactions : Under basic conditions, β-hydride elimination can form methylene-pyrazole byproducts, necessitating careful pH control .
How can discrepancies in reported biological activity data for this compound derivatives be addressed?
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Structural Modifications : Substitutions at the pyrazole 3- or 5-positions alter electronic properties and target binding. For example, adding electron-withdrawing groups (e.g., CF₃) enhances cytotoxicity .
- Dosage Metrics : IC₅₀ values must be normalized to purity (>95% by HPLC) and solvent effects (e.g., DMSO tolerance limits) .
What computational tools are used to predict the interactions of this compound with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., COX-2 for anti-inflammatory activity). The bromomethyl group's van der Waals radius (~1.85 Å) influences steric complementarity .
- DFT Calculations : Optimize geometries and predict reaction pathways (e.g., Fukui indices for electrophilic sites) .
- MD Simulations : Assess stability in lipid bilayers for membrane-targeting studies .
How do purification methods impact the isolation of this compound from complex reaction mixtures?
- Column Chromatography : Silica gel (hexane:EtOAc = 4:1) separates brominated products from unreacted pyrazole .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) but may discard low-solubility byproducts .
- TLC Monitoring : Rf values (~0.5 in hexane:EtOAc) guide fraction collection .
What strategies mitigate decomposition of this compound during storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Desiccants : Use molecular sieves to avoid hydrolysis of the bromomethyl group .
- Stability Studies : Accelerated aging tests (40°C/75% RH) quantify degradation rates (t₁/₂ ~6 months) .
How does this compound serve as a ligand in transition-metal complexes?
- Coordination Modes : The pyrazole N1 atom binds to Pt(II) or Pd(II), forming square-planar complexes. Bromine can act as a weak-field ligand .
- Catalytic Applications : Pd complexes catalyze C–C couplings, but bromine's electronegativity may reduce catalytic turnover .
What analytical techniques quantify trace impurities in this compound samples?
- HPLC-DAD : C18 columns (ACN:H₂O = 70:30) detect unreacted pyrazole (RT = 3.2 min) .
- GC-MS : Identifies volatile byproducts (e.g., dibromoethane) with detection limits <0.1% .
How do structural modifications at the pyrazole ring influence physicochemical properties?
Table 2 : Substituent Effects
| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| –BrCH₂ | 2.1 | 5.2 (H₂O) | 89–91 |
| –CF₃ | 2.8 | 3.1 (H₂O) | 102–104 |
| –Ph | 3.5 | 1.8 (H₂O) | 115–117 |
Electron-withdrawing groups (–CF₃) increase LogP and reduce solubility, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
